molecular formula C24H14Cl2N2O2 B4957700 2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide

2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4957700
M. Wt: 433.3 g/mol
InChI Key: QINLCEZQZZEQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide, commonly known as DBZ, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the benzoxazole family and has been studied for its potential applications in various fields.

Mechanism of Action

DBZ inhibits the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of the Notch receptor. This binding prevents the cleavage of the Notch receptor, leading to the inhibition of downstream signaling events.
Biochemical and Physiological Effects:
DBZ has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce amyloid-beta levels in Alzheimer's disease models. DBZ has also been shown to affect the differentiation of neural stem cells and the development of the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBZ in lab experiments is its specificity for the Notch signaling pathway. This allows for the targeted inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using DBZ is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of DBZ. One direction is the development of more potent and selective inhibitors of the Notch signaling pathway. Another direction is the investigation of the effects of DBZ on other signaling pathways and its potential use in combination therapy. Additionally, the study of DBZ in animal models and clinical trials may provide valuable insights into its therapeutic potential in various diseases.
Conclusion:
In conclusion, DBZ is a synthetic compound that has shown promising potential in scientific research. Its inhibition of the Notch signaling pathway has implications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Further studies are needed to fully understand the mechanism of action and potential applications of DBZ.

Synthesis Methods

The synthesis of DBZ involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-1-naphthol and 2-aminobenzoic acid in the presence of a base. The resulting compound is then subjected to a condensation reaction with 2-hydroxybenzoxazole in the presence of a dehydrating agent. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DBZ has been studied for its potential applications in various fields of science. It has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. This inhibition has been found to have therapeutic potential in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2,4-dichloro-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O2/c25-17-7-9-19(20(26)12-17)23(29)27-18-8-10-22-21(13-18)28-24(30-22)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINLCEZQZZEQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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